2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone
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Description
The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone” is a heterocyclic organic compound . It is related to other compounds such as “3-CHLORO-2’-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]-5-FLUOROBENZOPHENONE” which has a molecular formula of C21H21ClFNO3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzophenone core with a 1,4-dioxa-8-azaspiro[4.5]decyl group attached. The exact molecular weight and formula may vary depending on the specific substitutions on the benzophenone core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 383.5, a boiling point of 559.4ºC at 760 mmHg, a flash point of 292.1ºC, and a density of 1.25g/cm³ . It has 5 H-Bond acceptors and no H-Bond donors .Scientific Research Applications
1. Antitubercular Applications:
- A study has detailed the structural elucidation of a related compound, BTZ043, which shows promise as an antitubercular drug. This research highlights the significance of the 1,4-dioxa-8-azaspiro[4.5]decane side chain in these compounds (Richter et al., 2022).
- Another study assessed the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinones, including compounds structurally similar to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone. This research is essential for understanding the potential resistance mechanisms before clinical trials (Pasca et al., 2010).
2. Pharmaceutical Research:
- A related compound was synthesized and evaluated for its potential as a dopamine agonist, although no central nervous system activity was observed. This underscores the importance of structural variations in such compounds for specific biological activities (Brubaker & Colley, 1986).
3. Antiviral Applications:
- Research on spirothiazolidinone derivatives, which share structural elements with the compound , revealed significant antiviral activity. This indicates the potential of similar structures in antiviral drug development (Apaydın et al., 2020).
4. Chemical Synthesis and Characterization:
- Studies focusing on the synthesis, structural characterization, and reactivity of similar spirocyclic compounds contribute to the understanding of their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Koszytkowska-Stawińska et al., 2004).
5. Nonlinear Optical Materials:
- Research into compounds like 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has demonstrated their potential as nonlinear optical materials, indicating the possibility of similar applications for this compound in optoelectronics (Kagawa et al., 1994).
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-6-2-4-8-19(17)21(24)20-9-5-3-7-18(20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEUGDZPULWKSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643743 |
Source
|
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-72-1 |
Source
|
Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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